Product packaging for Rifamycin verde(Cat. No.:CAS No. 72428-95-6)

Rifamycin verde

Cat. No.: B14475519
CAS No.: 72428-95-6
M. Wt: 766.9 g/mol
InChI Key: CQPGHVFDNAXCNS-AEZIOYLSSA-N
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Description

Contextualization of Rifamycin (B1679328) Verde within the Ansamycin (B12435341) Class of Antibiotics

The ansamycins are a family of secondary metabolites produced by bacteria, characterized by an aromatic moiety bridged by an aliphatic chain. wikipedia.org This structural feature, resembling a handle (from the Latin ansa), is a hallmark of the class. wikipedia.org The rifamycins (B7979662), a prominent subclass of ansamycins, are synthesized naturally by the bacterium Amycolatopsis rifamycinica or through artificial means. wikipedia.org They are particularly noted for their efficacy against mycobacteria. wikipedia.org

Rifamycins exert their antibacterial action by selectively inhibiting bacterial DNA-dependent RNA polymerase, a mechanism that distinguishes them from many other antibiotics and means there is no cross-resistance. wikipedia.org However, resistance to rifamycins can develop, often necessitating their use in combination therapies. wikipedia.org

Historical Perspective on the Discovery and Initial Characterization of Rifamycin Verde

The first rifamycins were discovered in 1957 from a mixture produced by Streptomyces mediterranei (now known as Amycolatopsis rifamycinica). mdpi.comnih.gov this compound, along with other novel metabolites like rifamycins P and Q, was later identified as a product from mutants of Nocardia mediterranea. jst.go.jpnih.gov These were collectively termed thiazorifamycins. jst.go.jp Initial studies in the late 1970s and early 1980s focused on elucidating the structure and biosynthetic pathways of these new compounds. jst.go.jpnih.gov It was established that the thiazorifamycins are derived from rifamycin S and cysteine. jst.go.jpnih.gov Specifically, this compound is formed through a chemical reaction, in contrast to rifamycin Q which requires enzymatic assistance for its synthesis. jst.go.jpnih.gov

Significance of this compound as a Unique Thiazorifamycin Metabolite in Natural Product Chemistry

This compound is distinguished as a thiazorifamycin, a specific type of rifamycin. jst.go.jp The biosynthesis of these compounds involves a common six-membered precursor. jst.go.jpresearchgate.net A key structural feature of this compound is its thiazin-2-one ring, which retains both the C-2 and C-3 atoms of cysteine. jst.go.jpresearchgate.net This is in contrast to the thiazole (B1198619) ring of rifamycins P and Q, which only retains the C-2 atom of cysteine. jst.go.jpresearchgate.net This unique structural characteristic underscores its importance in the study of natural product diversity and biosynthesis.

Overview of Current Academic Research Trajectories for this compound and Related Compounds

Current research on rifamycins continues to be an active area of investigation, driven by the need for new antibiotics to combat resistant pathogens. While specific recent studies focusing exclusively on this compound are limited in the public domain, the broader research on the rifamycin class provides context for potential future investigations.

Modern research leverages advanced analytical techniques, such as high-performance liquid chromatography and nuclear magnetic resonance (NMR) spectroscopy, for the identification and characterization of rifamycins. jst.go.jpresearchgate.net Genetic and molecular biology approaches are also crucial. For instance, the analysis of the rif biosynthetic gene cluster in Amycolatopsis mediterranei has provided deep insights into the production of these antibiotics. nih.gov Researchers are exploring the modification of these biosynthetic pathways to generate novel rifamycin analogs with improved properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H46N2O12S B14475519 Rifamycin verde CAS No. 72428-95-6

Properties

CAS No.

72428-95-6

Molecular Formula

C39H46N2O12S

Molecular Weight

766.9 g/mol

IUPAC Name

[(9E,19E,21Z)-15,17,28,33-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,34-dioxa-27-thia-24,30-diazapentacyclo[23.7.1.14,7.05,32.026,31]tetratriaconta-1(33),3,5(32),9,19,21,25,28,30-nonaen-13-yl] acetate

InChI

InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,43-45,47H,1-9H3,(H,41,49)/b11-10+,14-13+,17-12-

InChI Key

CQPGHVFDNAXCNS-AEZIOYLSSA-N

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Biotransformational Processes of Rifamycin Verde

Microbial Production Systems for Rifamycin (B1679328) Verde: Amycolatopsis mediterranei Mutants and Related Strains

The production of rifamycin verde is intrinsically linked to mutant strains of the bacterium Amycolatopsis mediterranei (formerly known as Nocardia mediterranea). jst.go.jpnih.govnih.govresearchgate.net This soil bacterium is the natural producer of rifamycin B, the precursor to many other rifamycin derivatives. uniprot.orgwikipedia.orgwashington.edu Through targeted mutagenesis and screening programs, researchers have isolated mutant strains that, instead of producing rifamycin B, accumulate other novel metabolites, including the thiazorifamycins like this compound. jst.go.jpnih.govsci-hub.se

These mutant strains often possess alterations in the genes responsible for the later stages of rifamycin biosynthesis. For instance, the strain A. mediterranei S699 and its derivatives have been instrumental in studying rifamycin biosynthesis and generating new analogs. uniprot.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.commdpi.comnih.gov The original strain, ATCC 13685, produced a mixture of rifamycins (B7979662), but later mutants were developed to produce specific compounds. uniprot.orgnih.govresearchgate.net The study of these mutants has been crucial in understanding the metabolic pathways leading to various rifamycin structures. mdpi.comnih.govnih.gov

StrainKey CharacteristicsRelevance to this compound
Amycolatopsis mediterranei (wild type)Produces a mixture of rifamycins, primarily rifamycin B. uniprot.orgresearchgate.netParent strain from which this compound-producing mutants are derived.
Amycolatopsis mediterranei mutantsBlocked or altered biosynthetic pathways, leading to the accumulation of novel rifamycin derivatives. jst.go.jpnih.govDirect producers of thiazorifamycins, including this compound. jst.go.jpnih.gov
Amycolatopsis mediterranei S699A well-characterized strain used extensively in genetic and biosynthetic studies of rifamycins. uniprot.orgnih.govfrontiersin.orgfrontiersin.orgmdpi.commdpi.comnih.govProvides the genetic background for creating mutants that produce this compound and other analogs.

Precursor Incorporation Studies in this compound Biosynthesis

The biosynthesis of this compound, like other thiazorifamycins, begins with two key precursors: rifamycin S and cysteine. jst.go.jpnih.gov Rifamycin S itself is a complex molecule derived from a polyketide pathway. wikipedia.orgwashington.edu Its ansa chain is assembled from acetate (B1210297) and propionate (B1217596) units, while the naphthoquinone core originates from 3-amino-5-hydroxybenzoic acid (AHBA). wikipedia.orgwashington.educhimia.chnih.gov

Precursor incorporation studies, often using isotopically labeled compounds, have been fundamental in tracing the origins of the atoms within the this compound molecule. chimia.chnih.gov These studies have confirmed that the core rifamycin structure is modified by the incorporation of a cysteine molecule to form the characteristic thiazole-containing side chain of the thiazorifamycins. jst.go.jpnih.gov Specifically, all thiazorifamycins, including this compound, are derived from a common six-membered precursor formed from rifamycin S and cysteine, which lacks the C-1 carbon of the cysteine. jst.go.jpnih.govresearchgate.net

Enzymatic Steps and Catalytic Mechanisms in Thiazorifamycin Formation

The formation of thiazorifamycins involves a fascinating interplay of chemical reactions and enzymatic catalysis. jst.go.jpnih.gov Enzymes play a crucial role in facilitating specific transformations, ensuring the correct stereochemistry and regioselectivity of the final products. nih.govijariie.comresearchgate.netwou.edu

Role of Rifamycin S and Cysteine in this compound Formation

Rifamycin S, a quinone, serves as the electrophilic substrate that reacts with the nucleophilic cysteine. jst.go.jpnih.govnih.gov This reaction is a key step in the formation of the thiazorifamycin scaffold. The initial interaction likely involves the addition of the sulfhydryl group of cysteine to the quinone ring of rifamycin S. jst.go.jp

Distinguishing Chemical Reactions for this compound Synthesis from Enzymatic Assistance for Rifamycin Q

A critical distinction within the thiazorifamycin family is the mechanism of their formation. The biosynthesis of rifamycin P and this compound proceeds through chemical reactions, whereas the formation of rifamycin Q requires obligatory enzymatic assistance. jst.go.jpnih.govresearchgate.net This suggests that while the initial condensation of rifamycin S and cysteine may be a spontaneous chemical event, the subsequent transformations to form rifamycin Q are catalyzed by one or more specific enzymes present in the producing organism. jst.go.jpnih.gov The synthesis of this compound, however, appears to be a result of the inherent reactivity of the precursor molecules under the physiological conditions of the cell. jst.go.jpnih.gov

Retention of Cysteine Moieties (C-2 and C-3) in this compound's Thiazin-2-one Ring

The structural fate of the cysteine molecule during the formation of different thiazorifamycins is a key distinguishing feature. In the case of this compound, the entire C-2 and C-3 backbone of the cysteine molecule is retained and incorporated into the final structure, forming a thiazin-2-one ring. jst.go.jpnih.govresearchgate.net In contrast, for rifamycins P and Q, the thiazole (B1198619) ring is formed with the retention of only the C-2 of cysteine, while the C-3 becomes an exocyclic group in a ring-contraction process. jst.go.jpnih.gov

Genetic Engineering Approaches for Biosynthetic Pathway Manipulation and Analog Generation

The elucidation of the rifamycin biosynthetic gene cluster has opened up opportunities for genetic engineering to create novel rifamycin analogs. nih.govfrontiersin.orgfrontiersin.orgmicrobiologyresearch.orgpsu.edupnas.org By manipulating the genes involved in the polyketide synthase (PKS) and post-PKS modification steps, researchers can alter the structure of the final product. frontiersin.orgfrontiersin.orgmdpi.commdpi.comnih.govnih.gov

Polyketide Synthase (PKS) Modifications and Mutasynthesis Strategies

The backbone of rifamycin is assembled by a type I polyketide synthase (PKS) system in the bacterium Amycolatopsis mediterranei. google.com This modular enzyme complex offers significant opportunities for structural diversification of the rifamycin scaffold through genetic engineering. nih.govresearchgate.net Strategies involving the modification of the PKS modules or the introduction of altered precursor units (mutasynthesis) have been pivotal in creating new rifamycin derivatives.

One of the key approaches in PKS modification is the swapping of specific domains to alter the incorporation of extender units into the polyketide chain. chimia.chgoogle.com A significant example of this is the substitution of the acyltransferase (AT) domain of module 6 in the rifamycin PKS (which normally incorporates a propionate unit) with the AT domain from module 2 of the rapamycin (B549165) PKS (which incorporates an acetate unit). chimia.chgoogle.comnih.gov This targeted modification in A. mediterranei S699 resulted in the production of novel analogs, specifically 24-desmethylrifamycin B and 24-desmethylrifamycin SV. chimia.chnih.gov These compounds, which feature a modified polyketide backbone, demonstrate the feasibility of using combinatorial biosynthesis to generate rifamycins with altered structures. google.com The resulting 24-desmethylrifamycin B was further converted to 24-desmethylrifampicin, which has shown significant activity against rifampicin-resistant strains of Mycobacterium tuberculosis. chimia.ch

Mutasynthesis, another powerful technique, involves feeding chemically synthesized analogs of the natural biosynthetic starter unit to a mutant strain that is blocked in the production of the native starter unit. The rifamycin biosynthetic pathway begins with the uncommon starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). google.commdpi.com By generating mutant strains of A. mediterranei incapable of producing AHBA and supplying them with synthetic variations of this precursor, it is possible to generate a wider array of rifamycin analogs.

These genetic and biosynthetic engineering strategies, while not directly reported for the production of this compound itself, are fundamental to the broader effort of creating novel rifamycin derivatives. The ability to manipulate the core polyketide structure provides a powerful platform for generating new compounds that can then be subjected to further biotransformational or chemical modifications.

Table 1: Examples of PKS Modification Strategies for Rifamycin Diversification

Parent Strain Genetic Modification Resulting Product(s) Significance Reference(s)
Amycolatopsis mediterranei S699Substitution of the acyltransferase domain of module 6 of rifamycin PKS with that of module 2 of rapamycin PKS.24-desmethylrifamycin B, 24-desmethylrifamycin SVCreation of a rifamycin analog with a modified polyketide backbone, leading to a derivative active against resistant bacteria. chimia.chgoogle.comnih.gov

Rational Genetic Manipulation of Producer Strains

A significant challenge in generating new rifamycin analogs through genetic engineering is that the resulting mutant strains often produce these novel compounds in low yields. nih.govjst.go.jp To address this, researchers have focused on manipulating regulatory genes within the rifamycin biosynthetic gene cluster. For instance, studies have shown that the deletion of the rifQ gene in A. mediterranei can lead to an increased yield of rifamycin derivatives. nih.govresearchgate.net In the case of the 24-desmethylrifamycin B-producing mutant, deletion of rifQ resulted in a 62% increase in production. nih.gov Conversely, the overexpression of another regulatory gene, rifO, which is involved in the production of the B-factor that stimulates rifamycin synthesis, also led to a 27% increase in the yield of 24-desmethylrifamycin B. nih.gov These findings suggest that combining these modifications, such as deleting rifQ while simultaneously overexpressing rifO, could further enhance the production of novel rifamycin analogs. nih.govresearchgate.net

The biosynthesis of this compound itself is known to occur in a mutant strain of Nocardia mediterranea (the former name for Amycolatopsis mediterranei). amanote.comresearchgate.net this compound is a thiazorifamycin, a class of compounds derived from the reaction of rifamycin S with cysteine. amanote.comresearchgate.net Specifically, the formation of this compound is a chemical process, as opposed to the related Rifamycin Q, which requires enzymatic assistance for its synthesis. amanote.comresearchgate.net The thiazin-2-one ring of this compound is formed by incorporating both the C-2 and C-3 atoms of the cysteine molecule. amanote.comresearchgate.net The generation of the mutant strain capable of producing this compound, while not detailed in terms of specific genetic modifications, highlights the importance of mutagenesis in discovering novel biosynthetic capabilities.

Table 2: Genetic Manipulation Strategies to Enhance Rifamycin Derivative Production

Target Gene Manipulation Strategy Effect on Production Example Application Reference(s)
rifQGene DeletionIncreased production of rifamycin derivatives.62% increase in 24-desmethylrifamycin B production. nih.govresearchgate.net
rifOGene OverexpressionIncreased production of rifamycin derivatives.27% increase in 24-desmethylrifamycin B production. nih.gov

Synthetic Methodologies and Chemical Derivatization Strategies for Rifamycin Verde and Analogs

Chemical Transformation Pathways Leading to Rifamycin (B1679328) Verde Structure from Precursors

Rifamycin Verde is a member of the thiazorifamycin class of antibiotics, which are derivatives of Rifamycin S. nih.govjst.go.jp The direct precursor for the formation of this compound is Rifamycin S, which undergoes a chemical reaction with the sulfur-containing amino acid, cysteine. nih.govjst.go.jp This transformation has been observed in mutant strains of the bacterium Nocardia mediterranea. nih.govjst.go.jp

The formation of this compound is a chemical process, as opposed to the synthesis of some other thiazorifamycins like Rifamycin Q, which necessitates enzymatic assistance. nih.govjst.go.jp The key structural feature of this compound is its thiazin-2-one ring. nih.govjst.go.jp During the reaction with cysteine, the resulting thiazin-2-one ring in the this compound molecule incorporates both the C-2 and C-3 carbon atoms from the cysteine precursor. nih.govjst.go.jp This is in contrast to the formation of the thiazole (B1198619) ring in related compounds like Rifamycins (B7979662) P and Q, which only retain the C-2 of cysteine. nih.govjst.go.jp The reaction mechanism involves the addition of the thiol group from cysteine to the quinone system of Rifamycin S, followed by cyclization and subsequent chemical rearrangements to form the stable thiazin-2-one ring structure. google.com

These thiazorifamycins, including this compound, are typically produced by mutant strains of Nocardia mediterranea that are blocked in the conventional rifamycin biosynthetic pathway, leading to the accumulation of precursors that can then react chemically with available cellular components like cysteine. nih.govjst.go.jp

Semi-Synthetic Approaches to Thiazorifamycin Derivatives

Semi-synthesis, which utilizes a naturally produced starting material for further chemical modification, is a common strategy for generating novel antibiotic derivatives. psu.edu For thiazorifamycins, Rifamycin S serves as the key starting material for a variety of semi-synthetic modifications.

The foundational reaction for the synthesis of thiazorifamycins is the addition of a sulfur-containing nucleophile to the Rifamycin S core. google.com This reaction is not limited to cysteine and can be carried out with a range of thiols to produce a variety of 3-thio-substituted rifamycin derivatives. The general mechanism involves the nucleophilic attack of the thiol group onto the quinone ring of Rifamycin S, which is accompanied by the reduction of the quinone to a hydroquinone (B1673460). google.com

An example of this reaction is the preparation of 3-glutathionyl-rifamycin SV. In this synthesis, Rifamycin S is reacted with reduced glutathione (B108866) in an aqueous organic solvent. The thiol group of the glutathione molecule adds to the rifamycin nucleus, and the quinone is simultaneously reduced to a hydroquinone, yielding the final product. google.com

Table 1: Examples of Reactions of Rifamycin S with Sulfur-Containing Nucleophiles

Starting Material Sulfur-Containing Nucleophile Product
Rifamycin S Cysteine This compound
Rifamycin S Reduced Glutathione 3-glutathionyl-rifamycin SV

This table provides illustrative examples of the types of products that can be generated from the reaction of Rifamycin S with various sulfur-containing nucleophiles.

The naphthol chromophore of the rifamycin scaffold is a key site for chemical modification to generate new derivatives with potentially improved properties. nih.gov While modifications to the ansa chain often lead to a decrease in activity, alterations at the C3 and C4 positions of the naphthalene (B1677914) ring have been a major focus of derivatization efforts. nih.gov

For thiazorifamycins, further modifications can be envisioned on the naphthol core after the initial formation of the sulfur-containing ring. These modifications can include the introduction of different functional groups to alter the electronic properties, solubility, or steric bulk of the molecule. For instance, processes for preparing 3-formyl-rifamycin SV from Mannich bases of rifamycin SV have been developed. google.com This formyl group can then be further reacted to create a variety of derivatives, such as hydrazones. psu.edu The synthesis of rifampicin (B610482) itself involves the reaction of 3-formylrifamycin SV with 1-amino-4-methylpiperazine. google.com

Additionally, modifications at other positions on the naphthol ring, such as the C-11 carbonyl group, have been explored, leading to the preparation of imino derivatives. google.com Such strategies could be applied to thiazorifamycin scaffolds to generate novel analogs. The goal of these modifications is to develop compounds with altered biological activity profiles or improved pharmacokinetic properties.

Chemoenzymatic Synthesis of this compound Related Structures

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. nih.gov This approach has been applied to the synthesis of various natural products and their derivatives. However, based on available scientific literature, there are no specific reports detailing the chemoenzymatic synthesis of this compound or its closely related thiazorifamycin analogs.

Process Optimization in this compound Synthesis and Production

The production of this compound is intrinsically linked to the production of its precursor, Rifamycin S, by strains of Amycolatopsis mediterranei (formerly Nocardia mediterranea). nih.govijesm.co.in Therefore, optimizing the fermentation process to enhance the yield of rifamycin precursors is a key strategy for increasing the potential production of this compound. Research in this area has largely focused on Rifamycin B and Rifamycin SV, which are commercially significant. semanticscholar.orgnih.govwalshmedicalmedia.com

Strategies for optimizing rifamycin production in fermentation include:

Strain Improvement: The use of mutant strains, often generated through mutagenesis, is a fundamental approach. nih.govijrdpl.com The strains that produce this compound are themselves mutants. nih.gov Further genetic manipulation of producer strains, such as gene amplification, has been shown to increase rifamycin yields. internationalscholarsjournals.com

Media Optimization: The composition of the fermentation medium significantly impacts antibiotic production. Key parameters that have been optimized for rifamycin production include:

Nitrogen Sources: Replacing ammonium (B1175870) sulfate (B86663) with potassium nitrate (B79036) has been shown to markedly increase Rifamycin B production. semanticscholar.orgajol.info

Carbon Sources: The type and feeding strategy for carbon sources like glucose are critical. internationalscholarsjournals.com

Precursor Supplementation: The addition of specific amino acids or other precursors to the fermentation broth can enhance yields. For example, the addition of yeast extract at specific times during fermentation has been shown to increase Rifamycin B production. semanticscholar.orgajol.info

Fed-Batch Fermentation: A fed-batch strategy, where nutrients are added incrementally during the fermentation process, can improve yields by maintaining optimal nutrient concentrations and avoiding substrate inhibition. walshmedicalmedia.cominternationalscholarsjournals.com This has been successfully applied to the production of Rifamycin B, with strategies involving the timed addition of glucose and yeast extract leading to significant increases in yield. internationalscholarsjournals.com

Process Parameter Control: Careful control of physical parameters such as temperature, pH, and dissolved oxygen levels is crucial for maximizing antibiotic production in fermentors. walshmedicalmedia.com

Table 2: Strategies for Optimizing Production of Rifamycin Precursors

Optimization Strategy Parameter Observation
Media Composition Nitrogen Source Replacing (NH4)2SO4 with 1.8% KNO3 increased Rifamycin B yield by 154%. semanticscholar.orgajol.info
Yeast Extract Addition of 0.1% yeast extract after 2 days of incubation increased Rifamycin B yield by 70%. semanticscholar.orgajol.info
Fermentation Mode Fed-Batch Culture Addition of 12% glucose at day 4 increased Rifamycin B yield by 46%. internationalscholarsjournals.com
Fed-Batch Culture Simultaneous fed-batch of glucose and yeast extract increased Rifamycin B yield by 57%. internationalscholarsjournals.com

| Strain Development | Mutagenesis | UV and EtBr mutagenesis led to a strain yielding up to 4.32 g/L of Rifamycin SV. nih.gov |

This table summarizes key findings from studies on the optimization of fermentation processes for rifamycin production, which are relevant for the synthesis of this compound's precursors.

By applying these optimized fermentation strategies to the mutant strains of Nocardia mediterranea that produce thiazorifamycins, it may be possible to increase the availability of the Rifamycin S precursor and consequently enhance the formation of this compound.

Molecular Mechanisms of Action and Target Interactions of Rifamycin Verde

Inhibition of DNA-Dependent RNA Polymerase by Rifamycin (B1679328) Class Compounds

The primary mechanism of action for rifamycin antibiotics is the potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to messenger RNA (mRNA). biorxiv.orgpnas.orgresearchgate.net This inhibition effectively halts the process of transcription, which is a critical step in protein synthesis, ultimately leading to bacterial cell death. biorxiv.orgresearchgate.net The binding affinity of rifamycins (B7979662) for prokaryotic RNAP is significantly higher than for its eukaryotic counterpart, accounting for their selective antibacterial activity. pnas.orgasm.org Studies on the mechanism revealed that these compounds act during the very early stages of transcription initiation. asm.orgnih.gov

The antibacterial activity of the rifamycin class stems from their high-affinity binding to a specific component of the bacterial RNA polymerase. pnas.org The target of rifamycins is the β-subunit of the RNAP holoenzyme, a protein encoded by the rpoB gene. researchgate.netkoreamed.orgwikipedia.org Genetic and biochemical studies have consistently mapped resistance mutations to the rpoB gene, confirming that the β-subunit is the direct site of interaction. asm.orgkoreamed.orgwikipedia.org The inhibitor binds within a well-defined pocket on the β-subunit, located deep within the channel that accommodates the DNA-RNA hybrid during transcription. researchgate.netnih.gov This binding site is highly conserved across different bacterial species, which contributes to the broad-spectrum activity of many rifamycins. asm.org

The binding of a rifamycin molecule to the RNAP β-subunit does not directly affect the initial binding of the polymerase to promoter DNA, nor does it typically prevent the formation of the very first phosphodiester bond linking the first two ribonucleotides. pnas.orgkoreamed.org Instead, the inhibitory action is based on a mechanism of steric occlusion. pnas.orgrockefeller.edu The antibiotic molecule, positioned within the DNA/RNA exit channel, acts as a physical barrier that prevents the nascent RNA chain from elongating beyond a length of two to three nucleotides. biorxiv.orgresearchgate.netrockefeller.edu Once the growing RNA transcript collides with the bound antibiotic, its further extension is blocked, leading to the release of these short, abortive RNA fragments and preventing the transition to the elongation phase of transcription. biorxiv.orgnih.gov

Structural Biology of Rifamycin-RNA Polymerase Interactions

The molecular basis for the inhibitory action of rifamycins has been elucidated through high-resolution crystal structures of bacterial RNA polymerase in complex with these antibiotics. rutgers.edu X-ray crystallography of the Thermus aquaticus RNAP core enzyme complexed with rifampicin (B610482) revealed that the antibiotic binds in a pocket on the β-subunit approximately 12 Å away from the enzyme's active center. asm.orgresearchgate.net This binding site is situated along the path that the newly synthesized RNA molecule must traverse. pnas.org

The structural data provide a clear visualization of the steric-occlusion model. rockefeller.edu The ansa chain of the rifamycin molecule makes key contacts with residues of the β-subunit, while the larger naphthoquinone ring system physically obstructs the RNA exit tunnel. nih.govnih.gov These detailed structural insights confirm that the antibiotic does not function by allosterically modulating the enzyme's active site, but rather by physically preventing the product of transcription from elongating. pnas.orgrockefeller.edu These structural studies have been fundamental in understanding the mechanisms of drug action and resistance, and they provide a framework for the rational design of new derivatives. pnas.orgrutgers.edu

Modulation of Molecular Targets by Rifamycin Verde in Microbial Systems

This compound is a novel metabolite produced by mutants of Nocardia mediterranea and is classified as a thiazorifamycin. jst.go.jpnih.gov It is derived biosynthetically from the reaction of rifamycin S with cysteine. jst.go.jpnih.gov As a member of the rifamycin family, its antimicrobial activity is attributed to the inhibition of bacterial DNA-dependent RNA polymerase. While specific studies detailing the unique modulatory effects of this compound on microbial RNAP are not extensively documented, its mechanism is understood to follow the general pathway established for the rifamycin class. nih.govresearchgate.net This involves binding to the β-subunit of RNA polymerase and sterically hindering the elongation of nascent RNA transcripts. researchgate.net

Comparative Analysis of Molecular Mechanisms Among Thiazorifamycins

The thiazorifamycins are a subgroup of rifamycins characterized by a sulfur-containing heterocyclic ring fused to the ansamycin (B12435341) chromophore. jst.go.jp This group includes this compound, Rifamycin P, and Rifamycin Q, all of which are derived from a common precursor, rifamycin S, and the amino acid cysteine. jst.go.jpnih.gov

There are distinct structural differences among them. This compound contains a thiazin-2-one ring, which retains both the second and third carbon atoms from the original cysteine molecule. jst.go.jpnih.govresearchgate.net In contrast, Rifamycins P and Q feature a thiazole (B1198619) ring, which is formed through a ring contraction where only the second carbon of cysteine is retained within the ring. jst.go.jpnih.gov Furthermore, their formation processes differ: this compound and Rifamycin P are formed through chemical reactions, whereas the synthesis of Rifamycin Q requires enzymatic assistance. jst.go.jpnih.gov

A detailed comparative analysis of the specific molecular mechanisms of RNAP inhibition among these thiazorifamycins is not available in the current literature. While their structural variations, particularly in the C-3/C-4 region of the molecule, could theoretically lead to subtle differences in their interaction with the RNAP binding pocket or the sigma subunit, it is presumed that they all share the fundamental steric-occlusion mechanism characteristic of the broader rifamycin family. nih.gov

Table of Mentioned Compounds

Compound Name Class/Type
This compound Thiazorifamycin, Ansamycin
Rifamycin S Rifamycin, Ansamycin
Rifamycin P Thiazorifamycin, Ansamycin
Rifamycin Q Thiazorifamycin, Ansamycin
Rifampicin Rifamycin, Ansamycin (Semisynthetic)

Research on "this compound" Reveals Information Gap in Antimicrobial Resistance Mechanisms

While the chemical compound "this compound" is a recognized member of the rifamycin family of antibiotics, a thorough review of available scientific literature reveals a significant gap in knowledge regarding the specific molecular mechanisms of antimicrobial resistance to this particular agent.

"this compound" is documented in scientific literature, notably as a sulfur-substituted rifamycin derived from Rifamycin S. It belongs to a subgroup of thiazorifamycins, alongside compounds like Rifamycin P and Rifamycin Q. However, beyond its classification and origin, publicly accessible research data on its specific biological activity and the ways in which microorganisms develop resistance to it are currently unavailable.

The user's request for a detailed article on the molecular basis of resistance to this compound, structured around specific mechanisms, cannot be fulfilled at this time due to the absence of requisite scientific findings. The requested outline includes detailed subsections on:

Target-Site Mutations in RNA Polymerase: Specifically, the elucidation of rpoB gene mutations in resistant strains and the impact of these mutations on antibiotic affinity and the conformation of RNA polymerase.

Enzymatic Inactivation Mechanisms: Including the roles of Rifamycin Phosphotransferases (RPH), Glycosyltransferases, and ADP Ribosyltransferases in rendering the antibiotic inactive.

These resistance mechanisms are well-documented for other widely studied rifamycins, such as rifampicin. However, searches for data specific to "this compound" in relation to these mechanisms did not yield any results. One comprehensive review on rifamycin derivatives explicitly states "No data" for the biological properties of this compound.

Without specific studies on "this compound," any attempt to generate content for the requested article would involve speculation or inaccurate extrapolation from data on other rifamycin compounds, thereby failing to meet the required standards of scientific accuracy and the user's strict focus on this sole compound.

Further research and specific laboratory investigation into "this compound" are necessary to elucidate its bioactivity and the potential mechanisms by which bacteria could develop resistance. Until such studies are published, a detailed and scientifically accurate article on the molecular basis of antimicrobial resistance to "this compound" cannot be written.

Molecular Basis of Antimicrobial Resistance to Rifamycin Type Compounds

Enzymatic Inactivation Mechanisms of Rifamycins (B7979662) in Environmental and Pathogenic Microorganisms

Monooxygenases and Naphthoquinone Hydroxylation

Monooxygenases are a known mechanism of resistance to rifamycin-type compounds. These FAD-dependent enzymes inactivate rifamycins by hydroxylating the naphthoquinone core, which can lead to the untethering of the ansa chain and disruption of the molecule's essential shape for binding to RNA polymerase. nih.govfrontiersin.orgfrontiersin.orgacs.org Enzymes known as Rox (rifamycin oxidation) have been identified in both rifamycin-producing organisms (as a potential self-resistance mechanism) and other bacteria. frontiersin.orgfrontiersin.org Specifically, Rifampicin (B610482) Monooxygenase (RIFMO) has been shown to inactivate rifampicin by N-hydroxylation. ebi.ac.uknih.gov

Despite this knowledge, no studies were found that specifically investigate the interaction between monooxygenases and Rifamycin (B1679328) verde or other thiazorifamycins. It is unknown if Rifamycin verde is a substrate for these enzymes or if its thiazole (B1198619) ring structure affects this type of enzymatic degradation.

Advanced Analytical Techniques for Characterization and Quantification of Rifamycin Verde

Spectroscopic Methodologies in Structure Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular architecture of complex natural products. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiazorifamycin Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the complete structural assignment of organic molecules in solution. core.ac.uk It provides insights into the chemical environment of individual nuclei, the connectivity between atoms through chemical bonds, and the spatial proximity of atoms. core.ac.uklibretexts.org For complex structures like thiazorifamycins, a category to which Rifamycin (B1679328) verde belongs, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for full characterization. ipb.pt

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments through chemical shifts, while integration of the signals corresponds to the number of protons of each type. egyankosh.ac.in Spin-spin coupling patterns in the ¹H NMR spectrum provide information about adjacent, non-equivalent protons. libretexts.org For instance, the analysis of rifamycin B, a related compound, showed the presence of four pendant methyl groups in its ¹H NMR spectrum. researchgate.net

2D NMR techniques are essential for assembling the molecular puzzle. Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to identify spin systems within the molecule. nih.gov Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), correlate proton signals with the signals of the carbons to which they are directly attached. core.ac.uk The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it reveals long-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting different fragments of the molecule. core.ac.uk The structural elucidation of many complex natural products has relied heavily on these advanced NMR techniques. ipb.pt

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. nih.gov For rifamycins (B7979662), which can be challenging to analyze by conventional electron-impact mass spectrometry, "soft" ionization techniques like electrospray ionization (ESI) and thermospray have proven effective. nih.gov These methods typically produce protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺, allowing for the determination of the molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. fda.gov This is a critical step in identifying unknown compounds or confirming the identity of known ones. For example, in the analysis of rifamycin derivatives, HRMS is used to detect and quantify impurities with high sensitivity by monitoring the accurate m/z of fragment ions. fda.gov The analysis of extracts from Amycolatopsis mediterranei has shown prominent peaks for rifamycin B (m/z 754) and rifamycin SV (m/z 696) using ESI-MS. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful combination that allows for the separation of complex mixtures followed by the mass analysis of individual components. nih.govnih.gov LC-MS/MS, or tandem mass spectrometry, further enhances analytical capabilities by allowing for the fragmentation of selected ions to obtain structural information. sbgh.mb.ca

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pharmacyjournal.net The method is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ajpamc.com

For rifamycins, which are colored compounds, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for quantification. researchgate.net Rifampicin (B610482), a well-known rifamycin, exhibits a characteristic maximum absorbance (λmax) at around 475 nm in the visible region. pharmacyjournal.net A study on rifampicin demonstrated a linear relationship between concentration and absorbance in the range of 10-30 µg/mL with a high correlation coefficient (0.999). pharmacyjournal.net Another study reported a λmax of 337 nm for rifampicin and a linear range of 5-13 µg/mL. ajpamc.com The specific λmax can be influenced by the solvent and pH. farmaciajournal.com For instance, rifaximin (B1679331), another rifamycin derivative, shows multiple absorption maxima at 219, 238, 294, 373, and 458 nm. caymanchem.com The validation of these methods according to ICH guidelines ensures their accuracy, precision, and reliability for routine analysis. nih.gov

Table 1: UV-Visible Spectrophotometry Data for Rifamycin Compounds

Compound λmax (nm) Linear Range (µg/mL) Correlation Coefficient (r²)
Rifampicin 475 10-30 0.999 pharmacyjournal.net
Rifampicin 337 5-13 - ajpamc.com

This table presents data from studies on related rifamycin compounds to illustrate typical parameters.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. mdpi.com While not typically used for quantification, IR spectroscopy is a valuable tool for the structural characterization of rifamycins. nih.gov

The IR spectrum of a rifamycin will show characteristic absorption bands corresponding to its various functional groups. For example, the FTIR spectrum of rifampicin shows peaks for N-H stretching (~3472 cm⁻¹), C-H bonds (~2894 cm⁻¹), C=O groups (~1629 cm⁻¹), and C=C bonds (~1478 cm⁻¹). mdpi.com The presence or absence of specific peaks can help to confirm the structure of a new derivative like Rifamycin verde or to identify any modifications to the parent structure.

Chromatographic Separation Techniques

Chromatography is a powerful set of techniques used to separate the components of a mixture. For the analysis of complex samples containing this compound and its potential impurities or metabolites, chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. researchgate.net

Numerous HPLC methods have been developed for the analysis of rifamycins. nih.govresearchgate.net These methods typically employ reversed-phase columns (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). psu.eduresearchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the rifamycins absorb strongly. nih.govresearchgate.net For example, a rapid HPLC method for rifampicin and its related compounds used a C18 monolithic column with UV detection at 254 nm, achieving a total run time of less than 11 minutes. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (sub-2 µm). rjptonline.org This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. rjptonline.orgmdpi.com UPLC systems operate at much higher pressures to push the mobile phase through the densely packed columns. rjptonline.org The benefits of UPLC include reduced analysis time and lower solvent consumption, making it a more efficient and environmentally friendly technique. rjptonline.orgmdpi.com The transfer of existing HPLC methods to UPLC can offer substantial improvements in analytical performance for the analysis of this compound. mdpi.com

Table 2: Example HPLC and UPLC Conditions for Rifamycin Analysis

Technique Column Mobile Phase Flow Rate Detection
HPLC C18 monolithic nih.govresearchgate.net Methanol-acetonitrile-monopotassium phosphate-citric acid nih.govresearchgate.net 2 mL/min nih.govresearchgate.net UV at 254 nm nih.govresearchgate.net
HPLC C18 (150 mm x 4.6 mm, 5 µm) researchgate.net 0.01 M phosphoric acid and methanol (gradient) researchgate.net 1 mL/min researchgate.net UV at 238 nm (for RIF) researchgate.net

This table provides examples of chromatographic conditions used for the analysis of related rifamycin compounds.

Thin Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, versatile, and cost-effective chromatographic technique used for the separation, identification, and semi-quantitative analysis of compounds. For the rifamycin class of antibiotics, TLC is valuable for monitoring reaction progress, assessing purity, and detecting degradation products. frontiersin.orgmdpi.com

Principle and Application: The separation on a TLC plate occurs as the mobile phase moves through the stationary phase (typically silica (B1680970) gel) via capillary action. semanticscholar.org Components of the sample mixture travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. For rifamycins, which are colored compounds (typically reddish-brown), visualization is straightforward, although UV light or specific staining reagents like vanillin/H2SO4 can enhance detection. frontiersin.org

Research Findings: While specific TLC methods for this compound are not detailed in published literature, methods for other rifamycins have been established. For instance, a TLC method for rifampicin uses a mobile phase of chloroform (B151607) and methanol to separate it from its degradation products, such as 3-formylrifamycin SV and rifampicin N-oxide. mdpi.com The specificity of such a test can be confirmed by observing a single spot for a standard solution and the extracted sample, with identical Retardation factor (Rf) values. frontiersin.org Quantitative analysis is possible through densitometry, where the plate is scanned and the absorbance of the spots is measured. sharjah.ac.ae High-Performance TLC (HPTLC) offers improved resolution and sensitivity, with studies on various drugs demonstrating excellent repeatability (within-laboratory RSD of 1.90%) and reproducibility (among-laboratory RSD of 2.74%). sharjah.ac.ae

Table 1: Example TLC System for Rifamycin Analysis

ParameterDescriptionReference
Stationary Phase Silica gel F254 frontiersin.org
Mobile Phase Chloroform:Methanol (in varying ratios, e.g., 10-15% methanol) frontiersin.org
Sample Application Capillary tube spotting of concentrated solutions frontiersin.org
Development Ascending in a closed chamber semanticscholar.org
Detection Visual (as colored spots), UV light, or chemical spray (e.g., vanillin/H2SO4) frontiersin.org
Quantification Densitometric scanning sharjah.ac.ae

Coupled Chromatographic-Spectroscopic Methods (e.g., LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of rifamycins in complex samples. googleapis.com Its high selectivity allows for the differentiation of closely related rifamycin derivatives and their metabolites, making it the preferred method for pharmacokinetic studies and residue analysis. googleapis.comresearchgate.net

Principle and Application: The method involves an initial separation of the target analyte from the sample matrix using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The separated components then enter a mass spectrometer, where they are ionized (typically by electrospray ionization - ESI), and specific precursor ions are selected. These ions are fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. googleapis.com

Research Findings: Numerous LC-MS/MS methods have been developed and validated for rifamycins like rifampicin, rifaximin, and rifapentine (B610483) in matrices such as human plasma, animal tissues, and milk. googleapis.comresearchgate.netresearchgate.net For example, a rapid LC-MS/MS method for rifampicin in human plasma utilized a core-shell C18 column with a gradient elution of formic acid in water and acetonitrile. mdpi.com This method achieved a total run time of just 2.4 minutes and a wide linear range of 5-40,000 µg/L. mdpi.com The use of stable isotope-labeled internal standards (e.g., rifampicin-D8) is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. mdpi.com The fragmentation pattern is key to identification; for instance, the loss of an acetate (B1210297) group from rifamycin B to form rifamycin SV is a characteristic transition observed in MS/MS analysis. nih.gov

Table 2: Typical LC-MS/MS Parameters for Rifamycin Quantification

ParameterDescriptionReference
Chromatography UHPLC or HPLC with a C18 column mdpi.com
Mobile Phase Gradient elution using Acetonitrile and Water (often with 0.1% Formic Acid) mdpi.com
Ionization Mode Positive Electrospray Ionization (ESI+) mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) googleapis.com
Internal Standard Stable Isotope-Labeled version of the analyte (e.g., Rifampicin-D8) mdpi.com
Example Transition (Rifampicin) m/z 823.3 → 791.0 googleapis.com
Example Transition (Rifaximin) m/z 786.3 → 754.2 googleapis.com

Electrochemical and Biosensor-Based Detection Methods for Rifamycins

Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of antibiotics, offering advantages such as high sensitivity, rapid response, portability, and low cost. googleapis.com These methods are based on the electrochemical properties of the rifamycin molecule, which contains electroactive functional groups like hydroquinone (B1673460) and phenolic moieties that can be oxidized or reduced at an electrode surface. googleapis.com

Principle and Application: Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV), are commonly employed. frontiersin.org A potential is applied to a working electrode immersed in a solution containing the rifamycin, and the resulting current from the redox reaction is measured. The current is proportional to the concentration of the analyte. The performance of these sensors can be dramatically enhanced by modifying the electrode surface with nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles, which increase the surface area and improve electron transfer kinetics.

Research Findings: A variety of electrochemical sensors have been developed for rifampicin. googleapis.com For example, a sensor using a glassy carbon electrode (GCE) modified with nanomaterials has been shown to detect rifampicin with high sensitivity and a low detection limit (0.007 μM). Another approach involves biosensors, which can utilize enzymes or specific DNA sequences. One innovative method detects single-nucleotide polymorphisms associated with rifampicin resistance by monitoring the electrochemical signal from ferrocene-labeled nucleotides during a primer elongation reaction on a gold electrode. frontiersin.org While these methods show great promise, challenges such as interference from complex matrix components and sensitivity to environmental conditions like pH and temperature must be addressed for real-world applications.

Method Validation and Quantitative Analysis in Complex Matrices

For any analytical method to be considered reliable for the quantification of a compound like this compound, it must undergo rigorous validation according to international guidelines (e.g., ICH, FDA). scribd.comresearchgate.net This is particularly critical when analyzing complex matrices such as biological fluids (plasma, urine), tissues, or food products, where other substances can interfere with the analysis. scribd.comgoogleapis.com

Validation Parameters: Method validation ensures the analytical procedure is fit for its intended purpose. Key parameters evaluated include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components). scribd.com

Linearity and Range: Demonstrating a proportional relationship between the instrument response and the known concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Matrix Effect: The alteration of the analytical signal caused by co-eluting components from the sample matrix. This is a critical parameter in LC-MS/MS and is often evaluated by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. googleapis.com

Stability: The chemical stability of the analyte in the matrix under specific conditions and for given time intervals (e.g., freeze-thaw, short-term, long-term). scribd.com

Research Findings in Complex Matrices: Validating methods for rifamycins in complex matrices like animal-derived foods (muscle, liver, milk, eggs) requires robust sample preparation to extract the analyte and remove interferences. googleapis.com A validated LC-MS/MS method for rifaximin and rifampicin in such tissues involved extraction with an acetonitrile-dichloromethane solution followed by purification via dispersive solid-phase extraction. googleapis.com The validation demonstrated good accuracy (80-120% recovery) and precision (RSD < 20%), with no significant matrix effects observed across the different tissues. googleapis.com The LOQ for both compounds was established at 10 µg/kg, demonstrating the method's suitability for residue monitoring. googleapis.com

Table 3: Key Validation Parameters for a Quantitative Rifamycin Assay

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 80 - 120% (85-115% for some applications) googleapis.com
Precision (% RSD) ≤ 15% (≤ 20% at LOQ) googleapis.com
Matrix Effect Within 80 - 120% googleapis.com
Stability Deviation within ±15% of nominal concentration scribd.com

Theoretical and Computational Chemistry Studies of Rifamycin Verde

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure, geometry, and reactivity of rifamycin (B1679328) verde. solubilityofthings.comjocpr.com Methods like Density Functional Theory (DFT) are employed to determine molecular properties such as bond lengths, bond angles, and electronic distribution. researchgate.netnih.gov These calculations help in understanding the molecule's stability and predicting its reactive sites. solubilityofthings.comjocpr.com

For rifamycin verde, quantum chemical calculations can reveal insights into the conformation of the ansa chain and the electronic properties of the naphthoquinone chromophore, which are crucial for its biological activity. psu.edunih.gov The calculations can also predict spectroscopic properties, aiding in the interpretation of experimental data. jocpr.com By solving the Schrödinger equation for the molecule, albeit with approximations, researchers can model potential energy surfaces to understand reaction mechanisms and transition states. solubilityofthings.comjocpr.com This theoretical framework is essential for comprehending the chemical transformations this compound might undergo.

Molecular PropertyValueSignificance
Molecular FormulaC39H46N2O12S naturalproducts.netIndicates the elemental composition of the molecule.
Molecular Weight782.85 g/molRepresents the mass of one mole of the compound.
Hydrogen Bond Donors5 naturalproducts.netCrucial for interactions with biological targets like RNA polymerase. nih.govwikipedia.org
Hydrogen Bond Acceptors14 naturalproducts.net
Rotatable Bond Count2 naturalproducts.netRelates to the conformational flexibility of the molecule.
Topological Polar Surface Area (TPSA)211.04 Ų naturalproducts.netPredicts drug transport properties.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound's interactions with its biological targets, such as bacterial DNA-dependent RNA polymerase, and its behavior in various environments like lipid membranes. nih.govmdpi.comcolumbia.edu These simulations model the movement of atoms and molecules over time, providing insights into binding mechanisms, conformational changes, and the stability of molecular complexes. nih.govarxiv.org

In the context of this compound, MD simulations can be used to:

Analyze Binding to RNA Polymerase: By simulating the interaction between this compound and RNA polymerase, researchers can identify key amino acid residues involved in binding and understand the structural basis of its inhibitory activity. wikipedia.orgnih.gov

Study Membrane Permeation: MD simulations can model how this compound interacts with and permeates through bacterial cell membranes, a critical step for its antibiotic effect. nih.govmdpi.com Studies on the related rifampicin (B610482) have shown that it interacts favorably with lipid bilayers. nih.govmdpi.com

Investigate Conformational Flexibility: The ansa chain of rifamycins (B7979662) is known to be flexible. psu.eduresearchgate.net MD simulations can explore the different conformations that this compound can adopt in solution and how this flexibility influences its biological activity.

Simulation TypeSystem StudiedKey Insights
All-atom MDRifamycin SV - β2-microglobulin nih.govRifamycin SV inhibits aggregation by stabilizing the native structure. nih.gov
Atomistic MDRifampicin - POPC lipid bilayer nih.govmdpi.comBoth anionic and zwitterionic forms interact favorably with the membrane. nih.govmdpi.com
MD SimulationsRifampicin-resistant RNA polymerase mutants ucl.ac.ukMutations can alter the binding site space, reducing drug efficacy. ucl.ac.uk

Computational Modeling of Biosynthetic Pathways and Enzymatic Reactions

Computational modeling plays a crucial role in understanding the complex biosynthetic pathways leading to rifamycins. conicet.gov.arnumberanalytics.commghpcc.org The biosynthesis of thiazorifamycins, including this compound, involves a series of enzymatic reactions that can be modeled to elucidate the mechanism of each step. jst.go.jpsci-hub.se

These computational models can help to:

Predict Reaction Intermediates: By modeling the enzymatic reactions, it is possible to predict the structures of transient intermediates in the biosynthetic pathway. jst.go.jp

Understand Enzyme Mechanisms: Computational studies can provide insights into how enzymes catalyze specific reactions in the formation of the thiazole (B1198619) ring characteristic of this compound. mghpcc.org

Guide Metabolic Engineering: A better understanding of the biosynthetic pathway through computational modeling can inform efforts to engineer the producing organism, Amycolatopsis mediterranei, to increase the yield of this compound or to produce novel analogs. conicet.gov.arnumberanalytics.com

It is known that the thiazorifamycins are derived from rifamycin S and cysteine. jst.go.jp this compound is formed through chemical reactions from a common precursor. jst.go.jp Computational models can help to delineate the precise steps and energetics of these transformations. rsc.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs relates to their biological activity. oncodesign-services.comtechnologynetworks.com These studies use computational models to correlate specific structural features with antibacterial potency. researchgate.netnih.gov

Key aspects of computational SAR for this compound include:

Identifying Pharmacophoric Features: Computational methods can identify the key structural elements of this compound, such as the arrangement of hydroxyl groups and the thiazole ring, that are essential for its interaction with RNA polymerase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to quantitatively predict the activity of new rifamycin analogs based on their structural properties. technologynetworks.com

Analyzing the Impact of Substituents: SAR studies can analyze how different substituents on the rifamycin scaffold affect activity, providing a rationale for designing more potent derivatives. nih.gov For instance, studies on other rifamycins have shown that the bulkiness of substituents can be an important factor for antibacterial activity. researchgate.netnih.gov

Rifamycin Derivative TypeKey Structural Feature StudiedSAR Finding
Rifamycins with L-amino acid estersBulkiness of ester substituent nih.govIncreased bulkiness of aromatic L-amino acid esters can lead to higher antibacterial activity. nih.gov
General RifamycinsSpatial arrangement of four oxygens nih.govThis arrangement is crucial for forming hydrogen bonds with RNA polymerase and thus for activity. nih.gov
Rifamycin OConformation of the ansa chain nih.govThe solid-state conformation is non-active, suggesting a conformational change is required for activity. nih.gov

In Silico Screening and Design of Novel Thiazorifamycin Analogs

In silico screening and computational design are powerful tools for discovering and developing novel thiazorifamycin analogs with improved properties. ijpsjournal.comnih.gov These approaches use computer models to virtually screen large libraries of compounds and to design new molecules with desired characteristics. researchgate.netnih.gov

The process typically involves:

Virtual Screening: Large chemical databases can be computationally screened to identify molecules that have a similar shape and chemical features to this compound and are predicted to bind to its target.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then computationally linking them together to create a larger, more potent molecule.

De Novo Design: Algorithms can be used to design entirely new molecules that are optimized to fit into the binding site of the target enzyme. mdpi.com

These computational efforts can accelerate the discovery of new thiazorifamycin analogs with enhanced activity, improved pharmacokinetic properties, or the ability to overcome drug resistance. ucl.ac.uknih.gov

Environmental Dynamics, Fate, and Ecotoxicology of Rifamycin Type Compounds

Occurrence and Distribution of Rifamycins (B7979662) in Aquatic and Terrestrial Environments

Rifamycin-type compounds, including the widely used rifampicin (B610482), are introduced into the environment primarily through the excretion of unchanged drug or its metabolites from humans and animals. Consequently, these compounds are frequently detected in wastewater and surface water. For instance, resistance to rifamycins has been reported in wastewater in Germany mdpi.com. The presence of antibiotics in aquatic ecosystems is a concern as they can accumulate in sediments and potentially enter the food web mdpi.comresearchgate.net.

While less studied than aquatic environments, the contamination of terrestrial ecosystems with rifamycins is also a significant issue, largely due to the application of manure and sewage sludge as fertilizers on agricultural lands frontiersin.org. The persistence of these compounds in soil can vary greatly, with half-lives ranging from less than a day to several thousand days, depending on the specific compound and soil characteristics frontiersin.org.

Table 1: Environmental Occurrence of Rifamycin-Type Compounds

Environmental CompartmentReported FindingsKey References
Aquatic Environments (Wastewater, Surface Water)Detection of rifamycin (B1679328) resistance in wastewater, indicating the presence and potential impact of these compounds. mdpi.com
Terrestrial Environments (Soil, Sediment)Accumulation in soil and sediment through the application of manure and sewage sludge. Half-lives can be highly variable. frontiersin.org

Abiotic Degradation Pathways of Rifamycin Compounds in Environmental Systems

The environmental persistence of rifamycins is influenced by various abiotic degradation processes that can transform their chemical structure and reduce their antimicrobial activity. These pathways are primarily driven by light (photolysis) and chemical reactions in the environment.

Photodegradation is a significant abiotic pathway for the removal of rifamycins from sunlit environments, such as the upper layers of surface water. Studies on rifampicin have shown that it can be degraded under solar and UV irradiation, particularly in the presence of photocatalysts like zinc oxide (ZnO) and titanium dioxide (TiO2) nanoparticles researchgate.netresearchgate.net. The degradation process involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the rifampicin molecule rsc.org. The efficiency of photolytic degradation is influenced by factors such as the initial concentration of the antibiotic, the pH of the water, and the presence of other substances researchgate.netresearchgate.net.

Table 2: Factors Influencing Photolytic Degradation of Rifampicin

ParameterEffect on DegradationKey References
Photocatalyst (e.g., ZnO, TiO2)Enhances degradation rate by generating reactive oxygen species. researchgate.netresearchgate.net
Initial ConcentrationHigher concentrations can lead to slower relative degradation due to light screening effects. researchgate.net
pHAffects the surface charge of the photocatalyst and the speciation of the rifamycin molecule, thereby influencing degradation efficiency. researchgate.netjyu.fi
Presence of SaltsCan either inhibit or enhance degradation depending on the specific salt and its concentration. researchgate.net

Rifamycins can also undergo chemical transformations in the environment, primarily through hydrolysis. The stability of rifampicin, for example, is highly dependent on pH. In acidic conditions, it undergoes hydrolysis to form 3-formyl-rifamycin SV and 1-amino-4-methylpiperazine mdpi.com. Conversely, in alkaline conditions, rifampicin can be auto-oxidized to the less active rifampicin quinone mdpi.comchemistryviews.orgnih.gov. These transformation products may have different toxicological profiles and antimicrobial activities compared to the parent compound.

Biotic Degradation and Biodegradation Studies of Rifamycins

Microbial activity plays a pivotal role in the environmental fate of rifamycin compounds. Various microorganisms have evolved mechanisms to metabolize and detoxify these antibiotics, contributing to their breakdown in both natural and engineered systems.

The microbial transformation of rifamycins can lead to the formation of various derivatives, some of which may have altered biological activity researchgate.net. One of the key enzymatic processes involved in rifamycin degradation is monooxygenation. Enzymes known as Rox (rifamycin oxidase) have been identified in bacteria and are capable of hydroxylating and subsequently linearizing the rifamycin structure, rendering it inactive nih.govsemanticscholar.orgfrontiersin.org.

Other significant microbial transformation pathways include:

ADP-ribosylation: Transfer of an ADP-ribose group to the ansa chain of the rifamycin molecule, which blocks its binding to the target RNA polymerase nih.gov.

Glycosylation: The addition of a sugar moiety to the rifamycin structure, which also interferes with its antimicrobial activity researchgate.net.

Phosphorylation: The enzymatic addition of a phosphate group, another mechanism that inactivates the antibiotic nih.gov.

A chemo-enzymatic process has been developed for the degradation of rifampicin, involving an initial enzymatic oxidation by a bacterial laccase to form rifampicin quinone, followed by a chemical bleaching step with hydrogen peroxide. This process results in non-antimicrobial and non-toxic final products chemistryviews.orgnih.govresearchgate.net.

Table 3: Microbial Inactivation Mechanisms of Rifamycins

MechanismEnzyme FamilyEffect on Rifamycin StructureKey References
MonooxygenationRox (Rifamycin Oxidase)Hydroxylation and linearization of the ansa chain. nih.govsemanticscholar.orgfrontiersin.org
ADP-ribosylationADP-ribosyltransferases (Arr)Addition of an ADP-ribose group to the ansa chain. nih.gov
GlycosylationGlycosyltransferases (Rgt)Addition of a sugar moiety. researchgate.net
PhosphorylationPhosphotransferases (Rph)Addition of a phosphate group. nih.gov

A diverse range of environmental bacteria has been shown to possess the ability to degrade rifamycins. Many of these organisms are found in soil and aquatic environments where they are likely to encounter these antibiotics biorxiv.orgnih.gov. For instance, bacteria from the genera Rhodococcus, Nocardia, and Streptomyces are known to harbor rifamycin-inactivating enzymes biorxiv.org. The producing organism itself, Amycolatopsis mediterranei, also possesses resistance mechanisms to avoid self-toxicity wikipedia.org.

The study of these environmental microorganisms and their enzymatic machinery is crucial for developing bioremediation strategies to remove rifamycin antibiotics from contaminated environments chemistryviews.orgnih.gov. For example, the bacterial enzyme CotA-laccase has been successfully used in a two-step process to transform rifampicin into non-antimicrobial compounds chemistryviews.orgnih.gov.

Environmental Reservoir of Rifamycin Resistance Genes and Horizontal Gene Transfer

The natural environment is a significant reservoir of antibiotic resistance genes (ARGs), including those conferring resistance to rifamycin-type compounds. nih.govwur.nl These genes are found in diverse microbial communities across various ecosystems, such as soil, water bodies, and sediments. wur.nlmdpi.comresearchgate.net Soil, in particular, is a rich source of antibiotic-producing bacteria, and there is evidence that these organisms actively produce antibiotics in nutrient-rich microenvironments. wur.nl Consequently, a vast and ancient "resistome" exists in these non-clinical settings, likely predating the therapeutic use of antibiotics. nih.gov

The dissemination of rifamycin resistance from these environmental reservoirs is greatly facilitated by horizontal gene transfer (HGT), a process where genetic material is exchanged between different bacteria. HGT allows for the rapid acquisition of resistance traits, even across different bacterial species and genera. lakeforest.edu The primary mechanisms of HGT include:

Conjugation: The transfer of genetic material, often plasmids carrying ARGs, through direct cell-to-cell contact. This is considered a highly prevalent method for HGT in nature.

Transformation: The uptake and incorporation of free DNA from the environment, which may originate from deceased, resistant bacteria. lakeforest.edu

Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria).

Metagenomic studies have revealed that rifampin resistance genes are universally present in a wide array of environmental samples, including aquaculture farms, activated sludge, and river water, consistently accounting for a significant portion (26.9% to 38.6%) of the total annotated ARG sequences in these environments. researchgate.net This widespread presence highlights the potential for these genes to be mobilized and transferred to clinically relevant pathogens. nih.gov Nutrient-enriched sites, such as soil treated with manure, can act as "hot spots" for gene transfer, further promoting the spread of resistance. wur.nl The transfer of ARGs from environmental bacteria to clinical pathogens can occur through various pathways, potentially involving intermediate hosts or direct transfer. researchgate.net This environmental resistome represents a continuous threat to public health, as it can undermine the efficacy of crucial antibiotics like rifamycin. nih.govresearchgate.net

Remediation Technologies for Rifamycin Contamination in Environmental Matrices

The presence of rifamycin-type antibiotics in wastewater and natural environments is a growing concern, as it contributes to the selection pressure that drives the evolution and spread of antibiotic resistance. nih.govncku.edu.tw Conventional wastewater treatment plants are often not equipped to completely remove these complex pharmaceutical compounds. nih.gov This has spurred research into advanced remediation technologies designed to eliminate or degrade rifamycin contaminants from environmental matrices. nih.govresearchgate.net Among the various methods being explored, adsorption-based strategies and catalytic degradation using nanomaterials have shown significant promise. nih.govmdpi.com

Adsorption-Based Removal Strategies

Adsorption is a physical process where antibiotic molecules adhere to the surface of a solid material, effectively removing them from an aqueous solution. mdpi.com This method is advantageous due to its high efficiency, simplicity, and potential for recovering the adsorbed compounds. mdpi.comresearchgate.net A variety of materials have been investigated for their capacity to adsorb rifamycins.

Activated red mud, an industrial byproduct, has been shown to be an effective adsorbent for rifampicin. Studies indicate that the adsorption process is best described by the Langmuir isotherm model and follows pseudo-second-order kinetics. The efficiency of removal is pH-dependent, with the highest adsorption capacity observed at a pH of 4.0.

Recycled materials are also being explored. PET (polyethylene terephthalate) fibers, derived from mechanical processing of PET waste, have been used for the adsorption of rifampicin and rifaximin (B1679331). mdpi.comnih.gov The process is spontaneous and endothermic, with retention occurring through physicochemical interactions on the fiber surface. mdpi.comnih.gov

Additionally, magnetic nano-Fe3O4 particles synthesized through green methods have demonstrated high efficiency, achieving up to 98.4% removal of rifampicin from water under optimal conditions. researchgate.net The reusability of these nanoparticles is a key advantage, although their efficiency decreases over multiple cycles. researchgate.net

Table 1: Performance of Different Adsorbents for Rifamycin Removal
Adsorbent MaterialTarget CompoundOptimal pHKey FindingsRemoval Efficiency / Adsorption CapacitySource
Activated Red MudRifampicin4.0Adsorption is endothermic and spontaneous; follows the Langmuir model.Highest adsorption capacity achieved at pH 4.0.
PET (polyethylene terephthalate) FibersRifampicin (RIF)2.0Process is spontaneous and endothermic; follows pseudo-second order kinetics.Removal increased from 58.9% to 76.4% as adsorbent dose increased. Max adsorption capacity: 7.6 mg/g. mdpi.com
Green Synthesized Nano-Fe3O4Rifampicin5.0Adsorption is rapid and efficient; nanoparticles are recyclable.98.4% removal efficiency; max adsorption capacity of 84.8 mg/g. Efficiency dropped to 61.5% after five cycles. researchgate.net

Catalytic Degradation Using Nanomaterials (e.g., Green Synthesized Nanoparticles)

Catalytic degradation involves the use of catalysts to break down antibiotic molecules into less harmful compounds. ncku.edu.twjyu.fi Nanomaterials are particularly effective due to their high surface-area-to-volume ratio, which provides numerous active sites for chemical reactions. researchgate.net

Green-synthesized iron oxide nanoparticles, created using plant extracts from species like Galinsoga parviflora and Bidens pilosa, have been successfully used as catalysts to degrade rifampicin in the presence of hydrogen peroxide. jyu.fi The degradation process is influenced by pH, temperature, and reaction time, with degradation rates increasing at higher temperatures and in both acidic and alkaline conditions compared to neutral pH. jyu.fi For instance, nanoparticles synthesized from Bidens pilosa extract achieved 88.7% degradation in just 12 minutes at a pH of 3. jyu.fi

Photocatalysis using titanium dioxide (TiO2) nanoparticles under UV light is another promising approach for rifampicin degradation. ncku.edu.twubd.edu.bnresearchgate.netundip.ac.id Studies have shown that this method efficiently degrades the antibiotic, with optimal performance occurring at a pH of 5.63. ncku.edu.twubd.edu.bnresearchgate.net The degradation kinetics follow the Langmuir-Hinshelwood model, and the process can be accelerated by adding a small amount of hydrogen peroxide. ncku.edu.twubd.edu.bnresearchgate.net

Table 2: Catalytic Degradation of Rifampicin Using Nanomaterials
Nanomaterial/CatalystMethodOptimal ConditionsDegradation EfficiencyKey FindingsSource
Iron Oxide Nanoparticles (Green Synthesized)Catalytic Degradation (with H2O2)pH 3, Temp: 60°CUp to 88.7% degradation in 12 minutes (using BpNPs at pH 3).Degradation is pseudo-second-order and endothermic. Sunlight radiation reduced degradation time to 5 min. jyu.fi
Anatase TiO2 NanoparticlesPhotocatalysis (UV light)pH 5.63Efficient degradation, rate constant of 0.016 ± 0.002 min⁻¹.Process follows Langmuir-Hinshelwood kinetics. Addition of H2O2 accelerates the reaction. ncku.edu.twubd.edu.bnresearchgate.net

Emerging Research Directions and Future Prospects for Rifamycin Verde Investigations

Discovery of Novel Thiazorifamycin Derivatives from Underexplored Microbial Sources

The search for new antibiotics is crucial in the face of rising antimicrobial resistance. One promising strategy is the exploration of untapped microbial sources for novel rifamycin (B1679328) analogs. Researchers are increasingly turning their attention to rare actinomycetes from extreme environments, such as deserts, for their potential to produce unique bioactive compounds. mdpi.com

A recent study focused on Actinomadura sp. TRM71106, an actinomycete isolated from the Taklamakan Desert, which was found to possess a biosynthetic gene cluster with a 65% similarity to the rifamycin gene cluster. mdpi.com Through targeted gene activation, researchers were able to induce the production of rifamycin-like compounds, highlighting the potential of these underexplored environments as a source of novel rifamycin derivatives. mdpi.com The deletion of specific genes, such as rifT in Amycolatopsis mediterranei S699, has also led to the isolation of new 8-deoxy-rifamycin derivatives, some of which exhibit antibacterial activity. mdpi.com

Future efforts in this area will likely involve optimizing fermentation conditions and scaling up production to obtain sufficient quantities of these novel compounds for thorough structural analysis and biological testing. mdpi.com The use of advanced analytical techniques will be critical in characterizing these complex molecules. mdpi.com

Application of Synthetic Biology for Enhanced Rifamycin Verde Production and Diversification

Synthetic biology offers powerful tools to enhance the production of known rifamycins (B7979662) and to generate novel derivatives with improved properties. By manipulating the biosynthetic pathways of rifamycin-producing organisms, scientists can overcome limitations of traditional methods and create a wider diversity of compounds. researchgate.netfrontiersin.org

One key approach is the genetic manipulation of the rifamycin polyketide synthase (PKS) gene cluster in the producing strain, Amycolatopsis mediterranei. researchgate.netfrontiersin.org This can involve combinatorial biosynthesis, where gene modules are rearranged or replaced to create new structures. frontiersin.org For instance, exchanging an acyltransferase domain in the PKS has resulted in the production of 24-desmethyl rifamycin B, a derivative with enhanced activity against multidrug-resistant Mycobacterium tuberculosis. frontiersin.orgresearchgate.net

However, a significant challenge in this field is the low yield of these novel derivatives from genetically engineered strains. researchgate.netfrontiersin.org Future research will focus on optimizing these engineered systems to increase production levels. This may involve strategies such as overexpressing regulatory genes or using heterologous expression systems in more efficient host organisms. mdpi.com Recently, a method called ACQUIRE (advanced Cas12a nuclease assisted precise and quick digestion of in-gel prepared genomic DNA in combination with the transformation-associated recombination in yeast) has been developed for the direct cloning of large biosynthetic gene clusters, including the rifamycin BGC, which could facilitate enhanced production in engineered hosts. acs.org

Advanced Structural Elucidation Techniques for Complex Rifamycin Analogs

The identification and characterization of novel rifamycin analogs, which are often produced in minute quantities, require sophisticated analytical techniques. The complexity of these molecules necessitates a multi-faceted approach to determine their precise chemical structures. mdpi.comanu.edu.au

A combination of spectroscopic and spectrometric methods is typically employed. These include:

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.comanu.edu.au

High-Resolution Mass Spectrometry (HR-MS): Determines the exact molecular weight and elemental composition. mdpi.comrfi.ac.uk

Infrared (IR) and UV-Visible Spectroscopy: Offer insights into the functional groups present in the molecule. anu.edu.au

X-ray Crystallography: Can provide a definitive three-dimensional structure if the compound can be crystallized. anu.edu.au

For trace amounts of novel compounds, researchers are exploring the use of technologies like MicroED (Microcrystal Electron Diffraction) and molecular networking to gain structural information. mdpi.com Computational methods are also becoming increasingly important, with tools like the 'Universal Fragmentation Model' (UFM) being developed to predict fragmentation patterns in mass spectrometry, aiding in the interpretation of complex data. rfi.ac.uk

Exploring Non-Canonical Biological Activities of this compound Beyond Classical Antimicrobial Action

While rifamycins are renowned for their potent antibacterial effects, primarily through the inhibition of bacterial RNA polymerase, emerging research is uncovering a broader range of biological activities. frontiersin.orgnih.gov This expansion of their known bioactivities opens up new therapeutic possibilities for rifamycin derivatives, including this compound.

Recent studies have investigated the potential of rifamycin analogs in areas beyond traditional antimicrobial use. For example, some derivatives have shown promise as:

Antiproliferative agents: Certain 8-deoxy-rifamycin derivatives have demonstrated potent activity against cancer cell lines. mdpi.com

Inhibitors of viral replication: The structural similarity of rifamycins to other complex natural products suggests they may interact with a variety of biological targets.

Modulators of host immune responses: The anti-inflammatory properties of some rifamycins, such as rifaximin (B1679331), are being explored for treating gastrointestinal disorders. nih.gov

A significant area of future research will be to systematically screen this compound and its novel derivatives against a wide array of biological targets to identify non-canonical activities. This will involve high-throughput screening assays and detailed mechanistic studies to understand how these compounds exert their effects. The discovery of a helicase-like protein, HelR, that protects RNA polymerase from rifamycins by directly displacing the bound antibiotic, points to novel resistance mechanisms and potential new targets for therapeutic intervention. biorxiv.org

Interdisciplinary Approaches Integrating Chemical, Biological, and Computational Sciences in this compound Research

The complexity of rifamycin research necessitates a collaborative, interdisciplinary approach. The integration of chemistry, biology, and computational sciences is essential to accelerate the discovery, development, and understanding of this compound and its analogs. researchgate.netexeter.ac.uk

This integrated strategy involves:

Chemical Synthesis and Modification: Chemists play a crucial role in synthesizing new rifamycin derivatives and modifying existing ones to improve their properties. nih.gov

Biological Evaluation: Biologists are essential for screening new compounds for their antimicrobial and other biological activities, as well as for understanding their mechanisms of action and resistance. biorxiv.orgresearchgate.net

Computational Modeling and Bioinformatics: Computational scientists can use modeling to predict the structures and properties of new compounds, analyze large datasets from genomic and screening experiments, and simulate interactions between drugs and their targets. mdpi.complos.org

Q & A

Basic: What analytical methods are recommended for characterizing Rifamycin Verde’s purity and structural identity?

Methodological Answer:
this compound’s characterization requires a combination of spectroscopic and chromatographic techniques. Ultraviolet-visible (UV-Vis) spectroscopy should be employed to validate absorption bands in solvents like methanol and 0.1 N HCl, with comparisons to established spectral profiles (e.g., λmax at 406 nm in methanol) . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment. Nuclear magnetic resonance (NMR) (¹H and ¹³C) must confirm functional groups and stereochemistry. Elemental analysis (C, H, N, S) should align with theoretical values (e.g., C=60.6%, S=4.1%) . Cross-reference data with peer-reviewed literature to resolve discrepancies.

Basic: How can researchers design experiments to assess this compound’s antimicrobial activity in vitro?

Methodological Answer:
Use standardized protocols such as the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against target pathogens (e.g., Mycobacterium avium). Include positive controls (e.g., rifampicin) and negative controls (solvent-only). Test a range of concentrations (0.5–128 µg/mL) in triplicate. For reproducibility, document growth conditions (temperature, pH, media) and statistical methods (e.g., log-linear regression for MIC calculation) .

Advanced: How can contradictory data on this compound’s efficacy in Mycobacterium models be resolved?

Methodological Answer:
Contradictions may arise from variations in experimental design (e.g., inoculation size, exposure time). Conduct a meta-analysis of published studies, focusing on variables like:

  • Strain-specific differences (e.g., drug-resistant vs. wild-type M. tuberculosis).
  • Pharmacokinetic parameters (e.g., serum protein binding, intracellular penetration).
    Use multivariate regression to identify confounding factors. Validate findings using isogenic mutant strains to isolate resistance mechanisms . Replicate experiments under harmonized conditions and publish raw data in supplementary materials for transparency .

Advanced: What strategies optimize this compound’s biosynthesis in Streptomyces strains?

Methodological Answer:
Leverage recombinant DNA techniques to enhance yield:

  • Overexpress rate-limiting enzymes (e.g., rifamycin polyketide synthase) via plasmid-based systems.
  • Use CRISPR-Cas9 to knockout competing metabolic pathways (e.g., shunt products).
    Monitor transcriptional changes via RNA-seq and validate with qPCR. Fermentation parameters (pH, aeration, carbon source) should be optimized using design-of-experiment (DoE) approaches. Compare titers across 5–10 bioreactor batches to ensure statistical significance .

Basic: What criteria should guide the selection of this compound for preclinical toxicity studies?

Methodological Answer:
Prioritize compounds with:

  • MIC values ≤2 µg/mL against target pathogens.
  • Low cytotoxicity (IC50 >100 µM in mammalian cell lines, e.g., HepG2).
  • Favorable pharmacokinetic profiles (e.g., >90% plasma stability at 24 hours).
    Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align with translational goals. Document exclusion criteria (e.g., poor solubility) in methods sections .

Advanced: How can researchers address this compound’s instability in aqueous solutions during formulation studies?

Methodological Answer:
Employ stability-indicating assays:

  • Track degradation products via LC-MS under stress conditions (heat, light, pH 3–9).
  • Use differential scanning calorimetry (DSC) to identify compatible excipients (e.g., cyclodextrins for encapsulation).
    Design accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Compare data to rifamycin SV derivatives to identify structural vulnerabilities (e.g., hydroxyl group oxidation) .

Basic: What literature review practices ensure comprehensive coverage of this compound’s pharmacological profile?

Methodological Answer:

  • Search PubMed, Scopus, and Web of Science using MeSH terms: “Rifamycin derivatives,” “antimycobacterial agents,” “structure-activity relationship.”
  • Apply inclusion/exclusion filters: peer-reviewed articles (2010–2025), in vivo/in vitro studies, English language.
  • Use citation chaining (backward/forward references) and tools like Connected Papers. Document search strings and databases in supplementary materials .

Advanced: How can machine learning models predict this compound’s resistance mutations in Mycobacterium?

Methodological Answer:
Train models on genomic datasets of rifamycin-resistant strains (e.g., rpoB mutations). Input features should include:

  • Mutation frequency (from whole-genome sequencing).
  • MIC fold-changes.
  • Structural data (e.g., RNA polymerase-binding affinity).
    Validate models using leave-one-out cross-validation and external datasets. Publish code and training data in repositories like GitHub or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.